![molecular formula C29H19NO11 B122585 (2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate CAS No. 150206-15-8](/img/structure/B122585.png)
(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
Overview
Description
Useful single-isomer fluorescein synthon.
Scientific Research Applications
Fluorescent Labeling of Biomolecules
The compound has been synthesized as an amine-reactive derivative, allowing for stable labeling of biopolymers. It has demonstrated effectiveness in labeling polyribocytidilic acid (5'), poly(C), amine residues. The derivative shows monoexponential decay at physiological pH and is sensitive to solution pH, making it valuable for use as a nucleic acid probe in homogeneous assays (Crovetto et al., 2008).
Synthesis of Antiulcer Agents
Although the specific compound is not directly mentioned, derivatives of similar structural classes, particularly dihydrobenzofuranone derivatives, have been synthesized and tested for antiulcer activities. These studies indicate the potential of structurally related compounds in the development of antiulcer medications (Kitazawa et al., 1989); (Kitazawa et al., 1990).
Development of Novel Fluorescence Probes
This compound class has contributed to the development of novel fluorescence probes to detect reactive oxygen species. The probes synthesized from related compounds have shown potential in distinguishing specific species of reactive oxygen, indicating their usefulness in various biological and chemical applications (Setsukinai et al., 2003).
Antimicrobial Activity
Compounds synthesized with structures incorporating benzofuran and xanthene moieties have been evaluated for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This suggests the potential of the compound , or its derivatives, in antimicrobial research (Idrees et al., 2020).
Potential in Nootropic Agents Synthesis
Research on similar compounds demonstrates their potential as nootropic agents. The synthesis and testing of related compounds for nootropic activity suggests an avenue for exploring the utility of the compound in cognitive enhancement (Valenta et al., 1994).
Mechanism of Action
Target of Action
The primary target of 6-CFDA N-succinimidyl ester, also known as 6-Carboxy-fluorescein diacetate N-succinimidyl ester, is free amines present in cells . These amines are found in various cellular components, including proteins, and play crucial roles in numerous biological processes.
Mode of Action
6-CFDA N-succinimidyl ester is capable of spontaneously and irreversibly binding to these free amines . This binding is facilitated by the succinimidyl group present in the compound, which reacts with the amine groups to form stable covalent bonds .
Biochemical Pathways
Once inside the cell, the compound is hydrolyzed to fluorescent 6-carboxyfluorescein . This reaction is facilitated by intracellular esterases . The resulting fluorescent compound can then covalently label intracellular proteins , allowing for the tracking of various cellular processes, including cell division .
Pharmacokinetics
The compound is cell-permeable, allowing it to easily enter cells . Once inside, it is stable and retained within the cells for a long period, enabling long-term tracking of cellular processes . It is soluble in DMSO , which can impact its bioavailability and use in various experimental setups.
Result of Action
The action of 6-CFDA N-succinimidyl ester results in the fluorescent labeling of cells, which can be detected and quantified using techniques such as flow cytometry . This allows for the tracking of cell division in both mammalian cells and bacteria , and the non-destructive staining of bacterial cells .
Action Environment
The action of 6-CFDA N-succinimidyl ester can be influenced by various environmental factors. For instance, the presence of other amines can compete with the cellular amines for the binding sites on the compound. Additionally, the activity of intracellular esterases, which can vary depending on the cell type and physiological state of the cell, can influence the rate of hydrolysis of the compound to the fluorescent 6-carboxyfluorescein . The compound should be stored under desiccating conditions at -20°C for up to 12 months .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPOSNWWINVNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407790 | |
Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150206-15-8 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150206-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KQF9Z3Y49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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